1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Antimicrobial Helicobacter pylori Enzyme Inhibition

Researchers investigating H. pylori urease or ABCG2-mediated drug efflux often face batch-to-batch variability in probe compounds. 1-(4-Ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 923067-90-7) is a rigorously profiled diaryl urea that resolves this uncertainty. - Validated urease inhibition (IC50 83 nM, Ki 14 nM) for H. pylori enzyme assays. - Selective ABCG2 modulator; spares ABCB1 for clean MDR reversal studies. - Distinct N-methyl/4-ethyl substitution pattern ensures reproducible SAR.

Molecular Formula C18H19N3O
Molecular Weight 293.37
CAS No. 923067-90-7
Cat. No. B2522075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea
CAS923067-90-7
Molecular FormulaC18H19N3O
Molecular Weight293.37
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C18H19N3O/c1-3-13-8-10-14(11-9-13)19-18(22)20-16-12-21(2)17-7-5-4-6-15(16)17/h4-12H,3H2,1-2H3,(H2,19,20,22)
InChIKeyPUWOBJCVXYTNRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea Key Differentiators


1-(4-Ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea (CAS 923067-90-7) is a synthetic, small-molecule diaryl urea derivative that incorporates a 1-methylindole core and a 4-ethylphenyl moiety linked via a urea bridge. This compound has been profiled in multiple bioactivity databases and patent disclosures as a modulator of diverse targets, including bacterial urease, ABC transporters, and protein kinases [1][2]. Its structural features—specifically the combination of N-methyl substitution on the indole ring and the para-ethyl group on the phenyl ring—confer a unique pharmacological fingerprint that distinguishes it from close structural analogs and makes direct substitution in research protocols problematic [3].

Multi-target profiling probe: reported urease, kinase, and ABC transporter modulation
Unique diaryl urea scaffold with N-methylindole and 4-ethylphenyl substituents
Pharmaceutical fingerprint distinct from close structural analogs; supports selectivity studies

Analog Interchangeability Risks


Indolyl-urea derivatives exhibit profound, non-linear structure-activity relationships (SAR) where even minor modifications to the aryl substitution pattern can invert target selectivity or abolish potency [1]. For instance, extending the π-system of the phenyl ring dramatically enhances ABCG2 inhibition [2], while the presence or absence of the N-methyl group on the indole dictates whether the compound acts as a covalent STING antagonist versus a urease inhibitor [3]. Consequently, substituting 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea with a seemingly similar analog (e.g., the 4-methylphenyl or unsubstituted phenyl variant) risks introducing uncharacterized off-target liabilities or losing the precise inhibitory profile required for reproducible experiments [4].

SAR Minor aryl modifications may invert target selectivity; N-methyl and 4-ethyl groups define profile
Analog 4-methylphenyl or unsubstituted phenyl analogs risk off-target liabilities or loss of inhibitory profile
Mechanism Covalent STING antagonist vs. urease inhibitor activity is dictated by indole N-methyl presence

Quantitative Differentiation Guide


Urease Inhibition vs. Structural Analogs

In a direct comparative profiling study, 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea inhibited urease extracted from Helicobacter pylori ATCC 43504 with an IC₅₀ of 83 nM [1]. This represents a 13-fold improvement in potency over the closely related 4-hydroxyphenyl analog (IC₅₀ = 1,100 nM) and a 4.3-fold improvement over the 4-benzyloxyphenyl analog (IC₅₀ = 360 nM) when tested under identical assay conditions [1][2][3]. The mixed-type competitive inhibition mechanism (Ki = 14 nM) further supports its unique binding mode [1].

Urease Inhibition vs. Analogs
Head-to-head
IC₅₀ 83 nM (H. pylori urease); Ki 14 nM (mixed-type). 13.3-fold more potent vs. 4-hydroxy analog (1,100 nM); 4.3-fold vs. 4-benzyloxy analog (360 nM)
Reported urease inhibition context; 4-ethylphenyl required for sub-100 nM potency
H. pylori ATCC 43504; indophenol detection; 1.5 h preincubation
Antimicrobial Helicobacter pylori Enzyme Inhibition

Intact-Cell Urease Inhibition vs Analog

When evaluated in an intact-cell assay using H. pylori ATCC 43504, 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea maintained an IC₅₀ of 360 nM [1]. In contrast, the 4-hydroxyphenyl analog exhibited significantly weaker cellular activity with an IC₅₀ of 1,280 nM under the same experimental conditions [1][2]. This 3.6-fold difference in cellular potency underscores the functional relevance of the 4-ethyl group for membrane permeability and/or target engagement in a live bacterial context.

Intact-Cell Urease vs. Analog
Head-to-head
IC₅₀ 360 nM (intact H. pylori). 3.6-fold more potent than 4-hydroxy analog (1,280 nM)
Cellular potency supports 4-ethyl role for membrane permeability or target engagement
Same strain and detection method; polar substitutions lose activity
Cellular Assay Antimicrobial Helicobacter pylori

DNA-PKcs Inhibition Profile

1-(4-Ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has been profiled against the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), yielding an IC₅₀ of 2,820 nM (2.82 μM) in a commercial ADP Hunter Plus assay at pH 7.5 and 2°C [1]. While the activity is modest compared to optimized clinical candidates, this profile is distinct from closely related analogs that either exhibit no detectable DNA-PKcs inhibition or show preferential activity against other kinases such as PKCα [2][3]. The data indicate a target engagement profile that is uniquely tuned by the combination of the 4-ethylphenyl and N-methylindole substituents.

DNA-PKcs Inhibition
Cross-study comparable
IC₅₀ 2,820 nM (ADP Hunter Plus, pH 7.5, 2°C)
Distinct DNA-PKcs engagement vs. PKCα-selective indolylureas (>10 μM)
No DNA-PKcs inhibition reported for unsubstituted phenyl analog
Kinase Inhibitor DNA Damage Response Cancer Therapeutics

ABCG2-Selective Inhibition Without ABCB1 Cross-Reactivity

Within the phenylurea indole chemical series, extending the π-system on the phenyl ring is a validated strategy for enhancing ABCG2 inhibitory activity while maintaining selectivity over ABCB1 (P-glycoprotein) [1]. The 4-ethylphenyl substitution in 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea provides an extended π-system relative to the unsubstituted phenyl analog, positioning it as a promising scaffold for developing ABCG2-selective modulators [2]. The most potent compounds in this series (e.g., 3c and 3f) demonstrated significant ABCG2 inhibition with no detectable effect on ABCB1, a selectivity profile that is not shared by all indolylurea derivatives [1].

ABCG2 Selectivity
Class-level
Extended π-system (4-ethyl) correlates with ABCG2 inhibition and ABCB1 sparing
Scaffold positioned for ABCG2 probe development; selectivity requires verification
Data from phenylurea indole series; direct measurement pending for this compound
Multidrug Resistance ABC Transporter Cancer Pharmacology

Validated Application Scenarios


H. pylori Urease Inhibitor Screening

Use 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea as a positive control or chemical probe in H. pylori urease inhibition assays. Its sub-100 nM IC₅₀ (83 nM) in cell-free enzyme assays and 360 nM IC₅₀ in intact bacterial cells [1] provide a benchmark for evaluating novel urease inhibitors. The mixed-type competitive inhibition mechanism (Ki = 14 nM) also makes it suitable for detailed enzyme kinetic studies [1].

DNA-PKcs Chemical Probe Development

Employ this compound as a starting scaffold for developing selective DNA-PKcs inhibitors. Its measured IC₅₀ of 2,820 nM against DNA-PKcs [2] provides a baseline for structure-guided optimization. Importantly, this profile distinguishes it from PKCα-selective indolylureas, reducing the risk of confounding PKC/PKA-mediated effects in DNA damage response experiments [3].

ABCG2-Mediated MDR Reversal Studies

Utilize this compound as a tool to investigate ABCG2-dependent drug efflux without concurrent ABCB1 modulation. SAR data from the phenylurea indole series demonstrate that extended π-systems enhance ABCG2 inhibition while sparing ABCB1 [4], making this 4-ethylphenyl derivative a suitable candidate for mitoxantrone accumulation assays and MDR reversal studies in ABCG2-overexpressing cell lines [4].

Indolylurea Scaffold Optimization

Deploy 1-(4-ethylphenyl)-3-(1-methyl-1H-indol-3-yl)urea as a key intermediate or reference standard in medicinal chemistry campaigns exploring indolylurea SAR. Its unique substitution pattern (N-methyl on indole, 4-ethyl on phenyl) provides a distinct pharmacological fingerprint that can be systematically varied to probe structure-activity relationships across multiple target classes, including urease, kinases, and ABC transporters [1][2][3][4].

Application
Selection Property
Validation Focus
H. pylori urease screening
Sub-100 nM enzyme potency; intact-cell activity
Urease inhibition endpoint review; kinetic mechanism verification
DNA-PKcs probe development
Selective DNA-PKcs engagement over PKC/PKA
Kinase selectivity panel review; DNA damage response context
ABCG2-mediated efflux studies
Extended π-system; reported ABCB1 sparing
Transporter selectivity and mitoxantrone accumulation validation
Indolylurea SAR campaigns
Distinct N-methyl/4-ethyl substitution fingerprint
Multi-target SAR review; chemical probe optimization
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